

Interpreting Mass Spectrometry Data: A Comparative Guide to 3-Chloro-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzaldehyde

Cat. No.: B1357113

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For researchers and professionals in drug development and analytical chemistry, precise structural elucidation of organic compounds is paramount. Mass spectrometry stands as a cornerstone technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a comparative interpretation of the mass spectrometry data for **3-Chloro-2-nitrobenzaldehyde**, juxtaposed with the well-characterized fragmentation of 4-Chlorobenzaldehyde.

Mass Spectrometry Data Comparison

The electron ionization (EI) mass spectrum of **3-Chloro-2-nitrobenzaldehyde** is predicted to exhibit a distinct fragmentation pattern influenced by the chloro, nitro, and aldehyde functional groups. A comparison with a structurally simpler analogue, 4-Chlorobenzaldehyde, highlights the impact of the nitro group on fragmentation pathways.

Metric	3-Chloro-2-nitrobenzaldehyde	4-Chlorobenzaldehyde
Molecular Formula	C ₇ H ₄ ClNO ₃	C ₇ H ₅ ClO
Molecular Weight	185.56 g/mol [1]	140.57 g/mol
Molecular Ion (M ⁺)	m/z 185/187 (³⁵ Cl/ ³⁷ Cl isotopes)	m/z 140/142 (³⁵ Cl/ ³⁷ Cl isotopes)
Key Fragment Ions (m/z)	155 [M-NO] ⁺ , 139 [M-NO ₂] ⁺ , 111 [M-NO ₂ -CO] ⁺ , 75 [C ₆ H ₄ Cl-CO] ⁺	139 [M-H] ⁺ , 111 [M-CHO] ⁺ , 75 [C ₆ H ₄ -H] ⁺
Base Peak	Likely m/z 139 or 111	m/z 139

Note: The predicted fragmentation for **3-Chloro-2-nitrobenzaldehyde** is based on common fragmentation patterns of nitroaromatic and chloroaromatic compounds. The presence of chlorine results in characteristic isotopic peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.

Experimental Protocols

A standardized protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for reproducibility.

Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

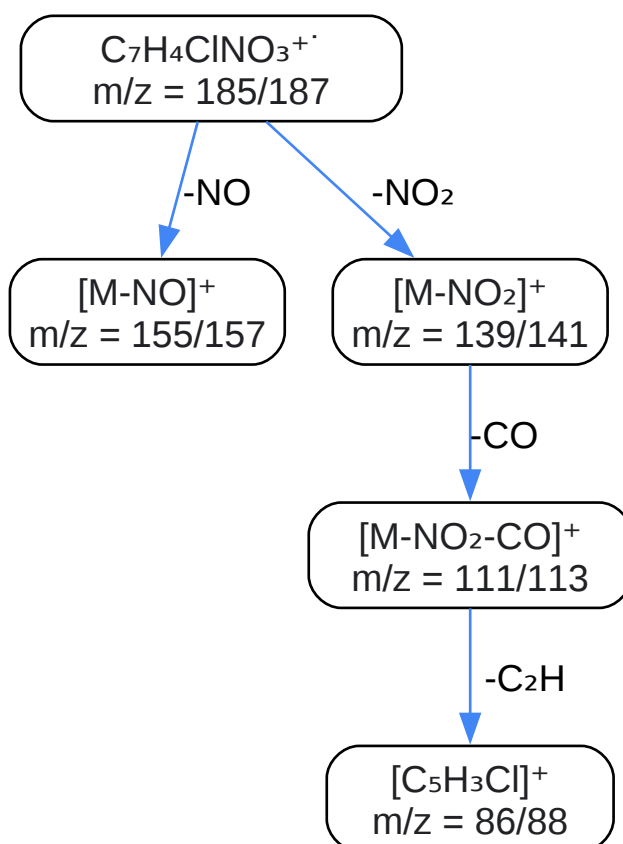
GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI)[2]
- Electron Energy: 70 eV[2]

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Temperature Program: Initial temperature of 70°C for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
- Mass Range:m/z 40-500
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

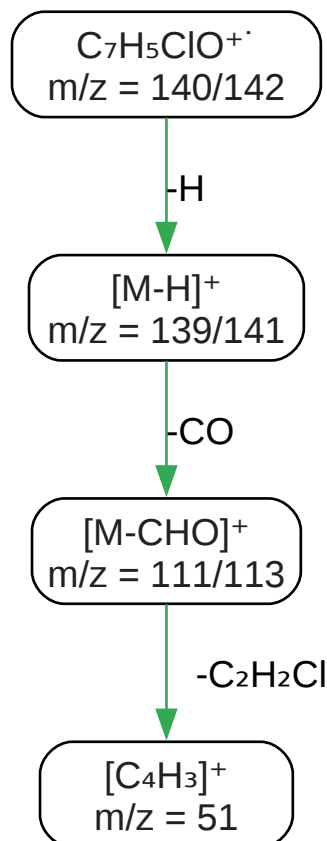
Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed electron ionization fragmentation pathways for **3-Chloro-2-nitrobenzaldehyde** and the established fragmentation for 4-Chlorobenzaldehyde.



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Predicted EI fragmentation of **3-Chloro-2-nitrobenzaldehyde**.



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Established EI fragmentation of 4-Chlorobenzaldehyde.

In summary, the mass spectrum of **3-Chloro-2-nitrobenzaldehyde** is expected to be more complex than that of 4-Chlorobenzaldehyde due to the presence of the nitro group, which introduces additional fragmentation pathways. The initial loss of NO or NO₂ is a characteristic feature of nitroaromatic compounds. Subsequent losses of CO from the aldehyde group are also anticipated. The isotopic signature of chlorine serves as a key identifier in both molecules. This comparative guide provides a framework for interpreting the mass spectrometry data of **3-Chloro-2-nitrobenzaldehyde** and distinguishing it from similar chlorinated benzaldehydes.

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References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
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